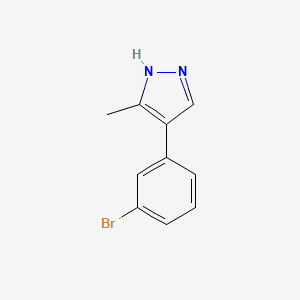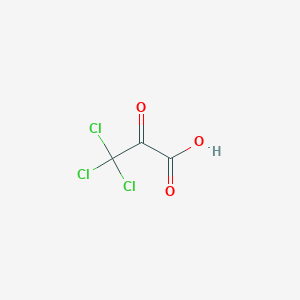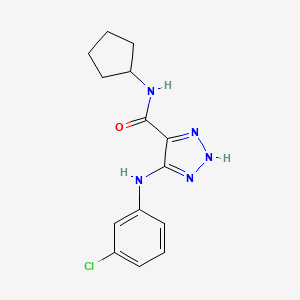
Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Biological Evaluation
- Microwave-assisted synthesis has been utilized to create novel pyrazoline derivatives, including furan-2-yl compounds, demonstrating significant in vivo anti-inflammatory and in vitro antibacterial activities. This method offers advantages such as higher yields, environmental friendliness, and shorter reaction times compared to conventional heating methods. Molecular docking results indicate these compounds' potential as anti-inflammatory agents (Ravula et al., 2016).
Novel Heterocyclization Approach for Polysubstituted Furans
- A catalyst-free, one-pot synthesis method has been reported for polysubstituted furans, showcasing an efficient route to synthesize these compounds through a multicomponent reaction. This approach contributes to the development of methodologies for constructing complex furan-based molecules with potential applications in pharmaceuticals and materials science (Damavandi et al., 2012).
Enzyme-catalyzed Oxidation for Polymer Production
- Furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical for polymer production, can be synthesized through enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF). This process demonstrates the potential for environmentally friendly and efficient production of bioplastics from furan derivatives, leveraging the capabilities of FAD-dependent enzymes (Dijkman et al., 2014).
Catalytic Reactions and Chemical Transformations
- Studies on furan compounds have also explored their reactivity in catalytic reactions, including the synthesis of dihydropyridinones and oxazine derivatives through aza-Piancatelli rearrangement, highlighting the versatility of furan derivatives in synthesizing complex heterocyclic structures with potential applications in drug development and materials science (Reddy et al., 2012).
Antimicrobial Activity of Furan Derivatives
- Furan derivatives have shown promising antimicrobial activities. For example, oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone exhibited significant antibacterial and antifungal properties, underscoring the potential of furan compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Propiedades
IUPAC Name |
furan-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)11-3-4-14(20-10-11)24-12-5-7-21(8-6-12)15(22)13-2-1-9-23-13/h1-4,9-10,12H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVYQDDAZADOTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)
![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)





![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/no-structure.png)

![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2390324.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)